6-(Benzylamino)-5-methylnicotinonitrile
Description
Significance of Nicotinonitrile Scaffolds in Organic Synthesis and Heterocyclic Chemistry
Nicotinonitrile scaffolds are of paramount importance in the field of organic synthesis and heterocyclic chemistry due to their versatile reactivity and the wide array of biologically active compounds that can be derived from them. ekb.egbohrium.comresearchgate.net The cyano group can be readily transformed into other functional groups, and the pyridine (B92270) ring can undergo various substitution reactions, allowing for the creation of diverse molecular architectures. researchgate.netthieme-connect.com
Researchers have dedicated significant effort to developing synthetic pathways to access nicotinonitriles and their analogs. bohrium.comresearchgate.netekb.eg These efforts have led to a wealth of knowledge regarding their chemical properties and have enabled the synthesis of numerous derivatives with important applications. ekb.egresearchgate.net For instance, the Guareschi–Thorpe condensation, which involves the reaction of cyanoacetamide with a 1,3-diketone, provides a classic method for preparing highly substituted 2-pyridones, which are closely related to nicotinonitriles. beilstein-journals.org More contemporary methods, such as the iron(III) chloride-promoted condensation–cyclization of an enamino nitrile and α,β-unsaturated ketones, offer efficient routes to multiply arylated nicotinonitriles. thieme-connect.com
The significance of nicotinonitrile scaffolds is underscored by their presence in several commercially available drugs, including bosutinib, neratinib, milrinone, and olprinone. ekb.egbohrium.comresearchgate.net The diverse biological activities exhibited by nicotinonitrile derivatives have made them attractive targets for drug discovery and development. These activities include:
Antioxidant Activity: Certain nicotinonitrile derivatives have demonstrated the ability to scavenge reactive oxygen species, potentially protecting cells from oxidative damage. ekb.eg
Anti-inflammatory Activity: Some synthesized nicotinonitrile conjugates have shown potent anti-inflammatory properties. ekb.eg
Antiproliferative Activity: Nicotinonitrile hybrids have been investigated for their potential to inhibit cell proliferation through various mechanisms, including the inhibition of Aurora kinases, which are key regulators of cell division. ekb.eg
The table below summarizes the diverse biological activities associated with various nicotinonitrile derivatives, as reported in scientific literature.
| Biological Activity | Nicotinonitrile Derivative Type | Reference |
| Antioxidant | Furan-containing nicotinonitriles | ekb.eg |
| Anti-inflammatory | S-alkyl and N-alkyl derivatives of 3-cyano-2-substituted pyridines | ekb.eg |
| Antiproliferative (Aurora kinase inhibition) | Substituted phenoxyethylamino or pyridyloxyethylamino at the 2-position of 3-cyano-4-methyl-6-(5-methyl-3-pyrazoloamino)-pyridine | ekb.eg |
Contextualizing 6-(Benzylamino)-5-methylnicotinonitrile within Substituted Nicotinonitrile Research
The compound this compound belongs to the class of substituted nicotinonitriles. While specific research on this exact compound is not widely available in the public domain, its structure suggests potential areas of scientific interest based on the known chemistry of related compounds. The synthesis of such a compound would likely involve the reaction of a precursor like 6-chloro-5-methylnicotinonitrile (B1589823) with benzylamine (B48309). nih.gov This type of nucleophilic aromatic substitution is a common strategy for introducing amino groups onto the pyridine ring.
The presence of the benzylamino group at the 6-position and a methyl group at the 5-position can significantly influence the compound's chemical and physical properties. The benzyl (B1604629) group introduces a non-polar, aromatic moiety, which could affect its solubility and interactions with biological targets. The methyl group, an electron-donating group, can modulate the electronic properties of the pyridine ring.
Research into substituted nicotinonitriles is a dynamic field, with ongoing efforts to synthesize novel derivatives and evaluate their potential applications. nih.gov The modification of substituents at various positions on the pyridine ring is a key strategy for fine-tuning the biological activities of these compounds. nih.gov Therefore, this compound can be seen as a specific example within a broader chemical space of substituted nicotinonitriles that researchers continue to explore for various scientific purposes.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H13N3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
6-(benzylamino)-5-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H13N3/c1-11-7-13(8-15)10-17-14(11)16-9-12-5-3-2-4-6-12/h2-7,10H,9H2,1H3,(H,16,17) |
InChI Key |
MKIFQRRQKJGWAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NCC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Benzylamino 5 Methylnicotinonitrile and Its Analogues
General Approaches for the Construction of Substituted Nicotinonitrile Cores
The formation of the central nicotinonitrile scaffold is the foundational step in synthesizing the target compound and its analogues. Chemists have developed several robust methods to build this polysubstituted pyridine (B92270) ring.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all starting materials, are a highly efficient and atom-economical approach to complex molecules. mdpi.com These reactions are prized for their ability to generate molecular diversity from simple building blocks. numberanalytics.com
Several MCRs are employed for pyridine synthesis. mdpi.comlookchem.com These strategies often involve condensation reactions to form carbon-carbon bonds, followed by cyclization and aromatization to yield the final pyridine product. acs.org The choice of MCR depends on the desired substitution pattern on the pyridine ring.
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction involving the condensation of a carbonyl compound (an aldehyde or ketone) with a molecule containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). uni.lunih.gov This reaction is a key step in many pyridine syntheses. wikipedia.org
The mechanism typically begins with a base-catalyzed deprotonation of the active methylene compound to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde or ketone. uni.lu The resulting intermediate undergoes dehydration to form a stable α,β-unsaturated product. wikipedia.org In the context of pyridine synthesis, this unsaturated intermediate is designed to undergo a subsequent intramolecular cyclization and aromatization, often through elimination of a small molecule like water, to form the heterocyclic ring. The Gewald aminothiophene synthesis, for example, initiates with a Knoevenagel condensation. wikipedia.orgresearchgate.netsemanticscholar.org
A powerful strategy for constructing fully and diversely substituted nicotinonitriles involves the condensation–cyclization reaction between an enaminonitrile and an α,β-unsaturated ketone. This method, which can be promoted by catalysts such as iron(III) chloride (FeCl₃), provides efficient access to the nicotinonitrile core in just a few steps. The versatility of this reaction allows for a wide range of substituents to be incorporated into the final pyridine ring, making it a valuable tool for creating libraries of related compounds.
Precursor Functionalization and Pyridine Annulation Routes
An alternative to building the pyridine ring from acyclic precursors is to start with a molecule that can be modified to form the desired structure. This can involve the functionalization of a simple pyridine or the annulation (ring-forming) reaction onto a suitable precursor. For instance, a synthesized nicotinonitrile can be further elaborated through a copper-catalyzed annulation reaction to create more complex, fused heterocyclic systems. Another modern approach involves the use of pyridinium (B92312) 1,4-zwitterions, which can undergo various cyclization reactions to build fused pyridine ring systems.
Specific Synthetic Routes to 6-Amino- and 6-(Benzylamino)-Nicotinonitrile Derivatives
The most direct and common method for synthesizing 6-(benzylamino)nicotinonitrile derivatives is through nucleophilic aromatic substitution (SₙAr). This strategy involves two principal stages: first, the synthesis of a suitable nicotinonitrile precursor bearing a good leaving group at the 6-position, and second, the displacement of that leaving group with benzylamine (B48309).
A key intermediate for this synthesis is 6-chloro-5-methylnicotinonitrile (B1589823) . uni.lunih.gov This precursor can be synthesized through various routes, often starting from simpler pyridine derivatives which are then chlorinated and cyanated.
Once the 6-chloro-5-methylnicotinonitrile precursor is obtained, the final step is a nucleophilic aromatic substitution reaction with benzylamine. The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electron-deficient carbon atom at the 6-position of the pyridine ring, which is bonded to the chlorine atom. The presence of the electron-withdrawing nitrile (cyano) group on the ring activates it towards nucleophilic attack. youtube.com The reaction displaces the chloride ion, which is a good leaving group, to form the final product, 6-(Benzylamino)-5-methylnicotinonitrile. This type of substitution is a well-established method for forming C-N bonds on heterocyclic rings.
A similar strategy is used to prepare the parent 6-aminonicotinonitrile derivatives. In this case, the 6-halonicotinonitrile precursor is treated with ammonia (B1221849) or an ammonia equivalent to install the amino group at the 6-position.
The following table summarizes the key reaction types discussed for the synthesis of the nicotinonitrile core.
| Reaction Type | Reactants | Key Features |
| Knoevenagel Condensation | Aldehyde/Ketone + Active Methylene Compound | Forms a C=C bond; often the first step in a cyclization sequence. uni.lu |
| MCR Condensation-Cyclization | Enaminonitrile + α,β-Unsaturated Ketone | Efficiently builds a polysubstituted pyridine ring. |
| Nucleophilic Aromatic Substitution (SₙAr) | 6-Chloronicotinonitrile + Amine (e.g., Benzylamine) | Displaces a leaving group on the ring to install an amino substituent. youtube.com |
Introduction of the Benzylamino Moiety via Nucleophilic Aromatic Substitution
A principal method for introducing the benzylamino group onto a pre-existing pyridine ring is through nucleophilic aromatic substitution (SNAr). wikipedia.org In this type of reaction, a nucleophile, in this case, benzylamine, displaces a suitable leaving group, such as a halide, on an aromatic ring. wikipedia.org For the reaction to proceed efficiently, the aromatic ring is typically activated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com This activation makes the ring more electrophilic and susceptible to attack by the nucleophile. masterorganicchemistry.com
The SNAr mechanism generally proceeds through a two-step addition-elimination process. libretexts.org The nucleophile first attacks the carbon atom bearing the leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by resonance, particularly when electron-withdrawing groups are present to delocalize the negative charge. libretexts.org In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org
An alternative, though less common for this specific transformation, is the elimination-addition mechanism involving a benzyne (B1209423) intermediate. masterorganicchemistry.comyoutube.com This pathway is typically favored under very strong basic conditions. libretexts.org
Synthetic Transformations Leading to 6-(Benzylamino) Functionality
Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecules like this compound in a single step from simple precursors. One such approach involves the reaction of an enaminone, malononitrile, and benzylamine. nih.gov The reaction conditions for these MCRs can be optimized to improve yields. For instance, conducting the reaction at an elevated temperature of 40 °C can increase the product yield significantly compared to room temperature. nih.gov
Another strategy involves the base-promoted cascade reaction of N-propargylic β-enaminones with formamides, which provides access to multisubstituted 2-aminopyridines. acs.org This method avoids the need for transition metal catalysts. acs.org
The synthesis of related 2-aminopyrimidine (B69317) derivatives has also been reported through the refluxing of an appropriate aromatic aldehyde, malononitrile, and thiourea (B124793) in the presence of phosphorus pentoxide and absolute ethanol. nih.gov
| Reactants | Reagents/Conditions | Product | Yield | Reference |
| Enaminone, Malononitrile, Benzylamine | 40 °C, 24 h | 2-Aminopyridine (B139424) derivative | 20% | nih.gov |
| N-propargylic β-enaminones, Formamides | NaOH, DMSO, room temperature | Multisubstituted 2-aminopyridine | Not specified | acs.org |
| Aromatic aldehyde, Malononitrile, Thiourea | P2O5, Ethanol, reflux 70 °C | 4-Amino-6-aryl-2-Sulfanylpyrimidine-5-carbonitrile | Not specified | nih.gov |
Preparation of 5-Methylnicotinonitrile Scaffolds
The synthesis of the core 5-methylnicotinonitrile scaffold can be approached in several ways. One common method is the Friedel-Crafts acylation of a suitable substrate, followed by a series of transformations. For example, the acylation of 2,5-dichlorothiophene (B70043) can serve as a starting point, which then undergoes a Claisen-Schmidt condensation with an aryl aldehyde to form chalcones. researchgate.net These intermediates can then be reacted with 3-aminocrotononitrile (B73559) to furnish the desired pyridine-3-carbonitrile (B1148548) derivatives. researchgate.net
Another versatile method for constructing substituted nicotinonitriles is through multi-component reactions. For instance, the reaction of benzylidene-cyanothioacetamide with cyclic ketones can lead to the formation of various fused pyridine systems containing a cyano group. researchgate.net
Mechanistic Elucidation of Key Synthetic Transformations
Understanding the mechanisms of the reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields.
Proposed Mechanisms for Aminopyridine Formation (e.g., Dimroth Rearrangement)
The formation of aminopyridines can proceed through various mechanistic pathways. In the multi-component synthesis from enaminones, malononitrile, and primary amines, the proposed mechanism begins with a Knoevenagel condensation between the enaminone and malononitrile. nih.gov This is followed by the addition of the primary amine to a nitrile group, subsequent cyclization, and finally aromatization to yield the 2-aminopyridine structure. nih.gov
The Dimroth rearrangement is another significant reaction in the synthesis of substituted aminopyrimidines and related heterocycles. wikipedia.orgnih.gov This rearrangement involves the isomerization of N-substituted 2-imino-1,2-dihydropyrimidines to 2-substituted aminopyrimidines, often catalyzed by bases. nih.gov The mechanism typically involves a ring-opening of the pyrimidine (B1678525) to an acyclic intermediate, followed by rotation and subsequent ring-closure to form the rearranged product. wikipedia.orgrsc.org The rate of the Dimroth rearrangement can be influenced by the substituents on the pyrimidine ring, with electron-withdrawing groups generally facilitating the ring-opening step. nih.govrsc.org
The presence of certain substituents can also lead to abnormal Dimroth rearrangements, where the reaction takes an alternative course. For instance, 5-cyano-1,2-dihydro-2-imino-1-methylpyrimidine can undergo either a normal or an abnormal rearrangement depending on the reaction conditions. rsc.org
Role of Catalysts and Reaction Conditions in Yield and Selectivity
Catalysts and reaction conditions play a pivotal role in determining the yield and selectivity of the synthetic transformations leading to this compound and its analogues.
In the synthesis of 2-aminopyridines via multicomponent reactions, the choice of solvent and temperature is critical. While some reactions can proceed under solvent-free conditions, others may require a solvent like DMSO. nih.govnih.gov Temperature optimization is also key, as demonstrated by the increased yield when the reaction temperature was raised from room temperature to 40 °C. nih.gov
Base-promoted reactions, such as those involving N-propargylic β-enaminones, rely on the strength and concentration of the base (e.g., NaOH) to drive the reaction to completion. acs.org
In the context of the Dimroth rearrangement, the reaction can be catalyzed by acids or bases and is often accelerated by heat or light. nih.gov The pH of the reaction medium can significantly affect the rate of the rearrangement. nih.gov The thermodynamic stability of the starting material and the final product also influences the course of the reaction. nih.gov
| Reaction Type | Catalyst/Condition | Effect on Yield/Selectivity | Reference |
| 2-Aminopyridine Synthesis (MCR) | Temperature (40 °C vs. RT) | Increased yield at higher temperature | nih.gov |
| 2-Aminopyridine Synthesis (from salt 2) | Solvent (DMSO vs. neat) | Good yields under both conditions for liquid amines | nih.gov |
| Dimroth Rearrangement | pH of the medium | Affects the rate of rearrangement | nih.gov |
| Dimroth Rearrangement | Electron-withdrawing groups | Facilitates ring opening | nih.gov |
| Base-promoted cascade reaction | NaOH in DMSO | Enables transition metal-free synthesis | acs.org |
Chemical Reactivity and Transformation of 6 Benzylamino 5 Methylnicotinonitrile
Reactivity of the Nitrile Group (–CN)
The nitrile group is a versatile functional group capable of undergoing a variety of transformations. Its carbon atom is electrophilic, while the nitrogen atom possesses a lone pair of electrons, allowing it to act as a nucleophile or a base. chemistrysteps.comopenstax.org
Nucleophilic Additions to the Cyano Moiety
The polarized carbon-nitrogen triple bond of the nitrile group is susceptible to attack by nucleophiles. chemistrysteps.comopenstax.org This initial addition leads to the formation of an imine anion, which can then be protonated or undergo further reactions. libretexts.orglibretexts.org
Common nucleophilic additions to nitriles include:
Hydrolysis: In the presence of acid or base, nitriles can be hydrolyzed to carboxylic acids. chemistrysteps.comopenstax.org The reaction proceeds through an amide intermediate. libretexts.org
Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.org The use of milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can yield aldehydes after hydrolysis of the intermediate imine. libretexts.org
Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds add to the nitrile group to form ketones after an aqueous workup. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com
The reactivity of the nitrile group in 6-(benzylamino)-5-methylnicotinonitrile is influenced by the electron-donating nature of the benzylamino group on the pyridine (B92270) ring. This electron donation may slightly reduce the electrophilicity of the nitrile carbon compared to nitriles with electron-withdrawing groups. nih.gov
Table 1: Examples of Nucleophilic Additions to Related Nitrile Compounds
| Reactant | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Benzonitrile | 1. EtMgBr, Et₂O 2. H₃O⁺ | Propiophenone | libretexts.org |
| Generic Nitrile (R-CN) | 1. LiAlH₄, Et₂O 2. H₂O | Primary Amine (R-CH₂NH₂) | openstax.orglibretexts.org |
| Generic Nitrile (R-CN) | H₃O⁺, heat | Carboxylic Acid (R-COOH) | chemistrysteps.comopenstax.org |
Functional Group Interconversions of the Nitrile (e.g., amidine formation, tetrazole formation)
The nitrile group is a valuable precursor for the synthesis of other nitrogen-containing functional groups, notably amidines and tetrazoles.
Amidine Formation: Amidines can be synthesized from nitriles through several methods. The Pinner reaction, which involves treating the nitrile with an alcohol in the presence of an acid catalyst to form an imidate, followed by reaction with an amine, is a classic approach. semanticscholar.org Direct addition of amines or ammonia (B1221849) to nitriles, sometimes catalyzed by Lewis acids or other reagents, can also yield amidines. semanticscholar.orgorganic-chemistry.orggoogle.com For instance, the reaction of nitriles with ammonia in the presence of a mercaptocarboxylic acid has been reported to produce amidines. google.com
Tetrazole Formation: The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is a common method for synthesizing 5-substituted-1H-tetrazoles. nih.govyoutube.com This reaction is often facilitated by a Lewis or Brønsted acid to activate the nitrile. youtube.com Various catalysts, including zinc salts, have been shown to promote this transformation in water. organic-chemistry.org The reaction of nitriles with sodium azide and an ammonium (B1175870) salt, such as ammonium chloride, in a solvent like DMF is a frequently used procedure. nih.govyoutube.com
Table 2: Synthesis of Amidines and Tetrazoles from Nitriles
| Starting Material | Reagents and Conditions | Product Type | Example Product | Reference |
|---|---|---|---|---|
| Generic Nitrile (R-CN) | 1. HCl, EtOH 2. NH₃ | Amidine | R-C(=NH)NH₂ | semanticscholar.org |
| Benzonitrile | NaN₃, NH₄Cl, DMF, heat | Tetrazole | 5-Phenyl-1H-tetrazole | youtube.com |
| Various Nitriles | NaN₃, ZnBr₂, H₂O, 100 °C | Tetrazole | 5-Substituted-1H-tetrazoles | organic-chemistry.org |
| Nitriles | Ammonia, Mercaptocarboxylic acid | Amidine | Amidines | google.com |
Annulation Reactions Involving the Nitrile Functionality
A common strategy involves the reaction of the aminonitrile with a one-carbon synthon, such as triethyl orthoformate or formamide (B127407), to construct the second pyrimidine (B1678525) ring. For example, 4-amino-2,6-dialkylpyrimidine-5-carbonitriles react with triethylorthoformate to form an intermediate ethoxyimidate, which then cyclizes upon reaction with an amine to yield the pyrimido[4,5-d]pyrimidine (B13093195) core. mdpi.com One-pot multicomponent reactions involving 6-aminouracils (structurally related to 6-aminonicotinonitriles), aldehydes, and urea (B33335) or amines are also employed to build the pyrimido[4,5-d]pyrimidine scaffold. oiccpress.comresearchgate.netoiccpress.com
Table 3: Annulation Reactions of Related Aminonitriles
| Starting Aminonitrile | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| 4-Amino-2,6-dialkylpyrimidine-5-carbonitrile | 1. Triethylorthoformate, reflux 2. Substituted aniline, Toluene, Acetic acid (cat.), reflux | Pyrimido[4,5-d]pyrimidine | mdpi.com |
| 6-Amino-1,3-dimethyluracil | 4-Chlorobenzaldehyde, Urea, DABCO-based ionic liquid, 100 °C | Pyrimido[4,5-d]pyrimidine | oiccpress.comoiccpress.com |
| 6-Aminouracils | Aldehydes, Secondary amines, Acetic acid, EtOH, rt | Pyrimido[4,5-d]pyrimidine | researchgate.net |
Transformations Involving the Benzylamino Moiety
The benzylamino group introduces two additional sites of reactivity: the nucleophilic nitrogen of the amino group and the benzylic position of the benzyl (B1604629) group.
Nucleophilic Reactivity of the Amino Nitrogen
The nitrogen atom of the secondary amino group in this compound is nucleophilic. masterorganicchemistry.com Its reactivity is generally expected to be somewhat lower than that of a simple secondary alkylamine due to the electron-withdrawing effect of the pyridine ring and the steric hindrance from the adjacent methyl group and the benzyl group. masterorganicchemistry.comuni-muenchen.de However, it can still react with various electrophiles. nih.gov
Potential reactions at the amino nitrogen include:
Alkylation, Acylation, and Sulfonylation: The nitrogen can be alkylated, acylated, or sulfonylated by reacting with appropriate electrophiles like alkyl halides, acyl chlorides, or sulfonyl chlorides. nih.gov
Reaction with Aldehydes and Ketones: Condensation with aldehydes or ketones could lead to the formation of iminium ions, although this is less common for secondary amines compared to primary amines.
The nucleophilicity of the exocyclic amino group is crucial for the annulation reactions discussed in section 3.1.3, where it participates in the cyclization to form a fused pyrimidine ring.
Modifications at the Benzylic Position
The benzylic C-H bonds of the benzyl group are activated and susceptible to radical and oxidative reactions due to the resonance stabilization of the resulting benzylic radical or carbocation intermediate. chemistrysteps.comlibretexts.orglibretexts.org
Halogenation: Radical bromination of the benzylic position can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.org This reaction would introduce a bromine atom at the benzylic carbon, creating a new site for subsequent nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic carbon. chemistrysteps.comlibretexts.org Depending on the reaction conditions, this could potentially lead to the formation of a benzoyl derivative, cleaving the benzyl C-N bond. However, the amino group itself is also susceptible to oxidation.
These transformations at the benzylic position would modify the substituent on the amino group without directly altering the core nicotinonitrile structure.
Table 4: Representative Reactions at the Benzylic Position of Alkylbenzenes
| Substrate | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Propylbenzene | NBS, (PhCO₂)₂, CCl₄ | (1-Bromopropyl)benzene | libretexts.org |
| Alkylbenzene (with at least one benzylic H) | 1. KMnO₄, H₂O, heat 2. H₃O⁺ | Benzoic acid | chemistrysteps.comlibretexts.org |
Reactivity of the Pyridine Ring and 5-Methyl Substituent
The chemical behavior of this compound is dictated by the complex interplay of its constituent functional groups: the electron-deficient pyridine core, the strongly electron-donating benzylamino group, the electron-withdrawing nitrile (cyano) group, and the weakly activating methyl group. The electronic nature of the pyridine ring itself, characterized by the electronegative nitrogen atom, makes it fundamentally different from its carbocyclic analog, benzene (B151609). quora.com
Electrophilic and Nucleophilic Substitution Patterns on the Pyridine Core (Theoretical Considerations)
The pyridine ring is generally deactivated towards electrophilic attack but activated for nucleophilic substitution, particularly at positions 2, 4, and 6. libretexts.orguoanbar.edu.iqyoutube.com The substituents on the this compound molecule exert significant influence, modifying this inherent reactivity. The unsubstituted positions available for substitution are C2 and C4.
Electrophilic Aromatic Substitution (SₑAr)
The pyridine ring is considered electron-deficient, making electrophilic aromatic substitution reactions considerably more difficult than for benzene and requiring harsh reaction conditions. quimicaorganica.orgyoutube.com The nitrogen atom deactivates the ring by inductive withdrawal and by protonation or coordination with the electrophile's Lewis acidic catalyst, which further increases the ring's deactivation. libretexts.org Electrophilic attack on an unsubstituted pyridine ring typically occurs at the C3 position, as the cationic intermediates resulting from attack at C2 or C4 are significantly destabilized by a resonance structure that places a positive charge on the electronegative nitrogen atom. quimicaorganica.orgyoutube.com
In this compound, the directing effects of the three substituents must be considered:
6-Benzylamino Group: As a secondary amine, this is a powerful electron-donating and activating group. It directs incoming electrophiles to the ortho (C5) and para (C3) positions. Both of these positions are already substituted.
3-Cyano Group: This is a strongly electron-withdrawing and deactivating group, directing electrophiles to the meta position (C5), which is also occupied.
5-Methyl Group: This is a weakly electron-donating and activating group, directing electrophiles to its ortho (C4 and C6) and para (C2) positions.
Nucleophilic Aromatic Substitution (SₙAr)
Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack, a reactivity pattern that resembles a benzene ring bearing strong electron-withdrawing groups. uoanbar.edu.iq Nucleophilic substitution occurs preferentially at the C2, C4, and C6 positions because the negative charge of the intermediate (a Meisenheimer-like complex) can be effectively stabilized by delocalization onto the electronegative nitrogen atom. uoanbar.edu.iqyoutube.com
For this compound, this inherent reactivity is amplified:
Pyridine Nitrogen: Activates the ring for nucleophilic attack at C2, C4, and C6.
3-Cyano Group: As a potent electron-withdrawing group, it further enhances the electrophilicity of the ring, especially at the ortho (C2, C4) and para (C6) positions.
6-Benzylamino Group: This electron-donating group would typically disfavor nucleophilic attack. However, in this system, the combined pull of the ring nitrogen and the C3-cyano group is expected to dominate.
Given that there are no conventional leaving groups like halogens at the activated C2 and C4 positions, a classic SₙAr displacement reaction is not straightforward. However, the molecule is highly activated towards nucleophilic addition at C2 and C4. Such an addition could be followed by an oxidation step to yield a substituted product. The Chichibabin reaction, which involves the displacement of a hydride ion, is a well-known example of nucleophilic substitution on pyridines, typically occurring at the C2 position. quora.comuoanbar.edu.iq
Table 1: Theoretical Reactivity at Unsubstituted Positions of the Pyridine Core
| Position | Predicted SₑAr Reactivity | Rationale | Predicted SₙAr Reactivity | Rationale |
|---|---|---|---|---|
| C2 | Low to Moderate | Deactivated by ring N; weakly activated by C5-methyl (para). | High | Activated by ring N (ortho); strongly activated by C3-cyano (ortho). |
| C4 | Low to Moderate | Deactivated by ring N; weakly activated by C5-methyl (ortho). | High | Activated by ring N (para); strongly activated by C3-cyano (ortho). |
Functionalization of the 5-Methyl Group
The reactivity of a methyl group on a pyridine ring is highly dependent on its position. Methyl groups at the C2 and C4 positions are considered "active" because the ring nitrogen can stabilize a carbanion formed on the methyl carbon via resonance, facilitating reactions that proceed through deprotonation. researchgate.net
The methyl group in this compound is at the C5 position, which is meta to the ring nitrogen. Therefore, it does not benefit from this direct resonance stabilization and is significantly less acidic than a methyl group at C2 or C4. Its reactivity is more analogous to that of toluene, where functionalization typically proceeds through free-radical pathways or strong oxidation.
Potential transformations of the 5-methyl group include:
Free-Radical Halogenation: Reaction with N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator (like AIBN) would be expected to produce the 5-(bromomethyl) derivative. This intermediate is a versatile precursor for a wide range of other functional groups.
Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, could potentially oxidize the methyl group to a carboxylic acid. However, these harsh conditions might also affect the benzylamino group or other parts of the molecule, leading to challenges in selectivity.
Condensation: While direct deprotonation is difficult, condensation with aldehydes or other electrophiles might be possible under specific, forceful basic conditions, although this is less common for methyl groups at the C5 position compared to the more active C2 and C4 positions.
Table 2: Potential Functionalization Reactions of the 5-Methyl Group
| Reaction Type | Typical Reagents | Resulting Functional Group | Notes |
|---|---|---|---|
| Radical Bromination | N-Bromosuccinimide (NBS), AIBN or light | Bromomethyl (-CH₂Br) | Creates a versatile synthetic handle for further substitution. |
| Oxidation | Potassium permanganate (KMnO₄), heat | Carboxylic acid (-COOH) | Conditions are harsh and may lack selectivity. |
| Substitution (from bromomethyl) | KCN | Cyanomethyl (-CH₂CN) | Example of nucleophilic displacement on the bromomethyl intermediate. |
| Substitution (from bromomethyl) | NaN₃, then reduction | Aminomethyl (-CH₂NH₂) | Example of Gabriel synthesis or similar route. |
Derivatization Strategies for Structural Diversity and Advanced Chemical Studies
Alkylation and Acylation Strategies on Nitrogen Centers
The nitrogen atoms within the 6-(benzylamino)-5-methylnicotinonitrile molecule, specifically the exocyclic amino group and the pyridine (B92270) ring nitrogen, present key sites for alkylation and acylation. These reactions are fundamental in modifying the electronic properties, steric hindrance, and hydrogen-bonding capabilities of the parent compound.
Alkylation: The exocyclic benzylamino group can be further alkylated, although direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products due to the increased nucleophilicity of the initially formed secondary amine. researchgate.net To achieve selective mono-alkylation, methods employing N-aminopyridinium salts as ammonia (B1221849) surrogates have been developed, which proceed via self-limiting alkylation chemistry. researchgate.netchemrxiv.org While not specifically detailed for this compound, these methods are applicable to a broad range of amine alkylations. For instance, the reaction of N-aminopyridinium salts with alkyl halides in the presence of a base like cesium carbonate allows for the synthesis of secondary amines. researchgate.net Another approach involves the reaction of 2,6-bis(α-iminoalkyl)pyridines with organometallic reagents like MeLi, MgR₂, and ZnR₂, which can lead to N-alkylation products. nih.gov
Acylation: Acylation of the benzylamino group is a more straightforward transformation, often achieved using acyl chlorides or anhydrides in the presence of a base. This reaction introduces an amide functionality, which can significantly alter the molecule's biological activity and conformational preferences. In the context of related aminopyridine structures, acylation has been shown to be a chemoselective process. For example, the reaction of aminopyridines with anhydrides like endic anhydride (B1165640) proceeds selectively at the exocyclic amino group. researchgate.netnih.gov The resulting amido acids can be further cyclized to form imides. researchgate.net These established protocols for aminopyridine acylation provide a reliable pathway for modifying the this compound scaffold.
| Reagent Class | Specific Reagent Example | Product Type | Reference |
| Alkyl Halide | Methyl Iodide | N-methylated derivative | nih.gov |
| Acyl Chloride | Acetyl Chloride | N-acetylated derivative | nih.gov |
| Anhydride | Endic Anhydride | Amido acid derivative | researchgate.net |
Halogenation of the Pyridine Ring and Subsequent Coupling Reactions
The introduction of halogen atoms onto the pyridine ring of this compound opens up a vast landscape of synthetic possibilities, primarily through palladium-catalyzed cross-coupling reactions.
Halogenation: The positions on the pyridine ring available for halogenation are C3 and C4. The directing effects of the existing substituents will influence the regioselectivity of the halogenation. Electrophilic halogenating agents such as N-bromosuccinimide (NBS) or liquid bromine can be employed. For instance, the bromination of 2-aminopyridine (B139424) can be achieved using liquid bromine in an organic solvent, yielding 2-amino-3-bromopyridine. google.com While specific conditions for this compound are not detailed in the provided literature, similar methodologies for aminopyridines are well-established.
Coupling Reactions: Once halogenated, the resulting halo-pyridines are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. nih.gov
Suzuki Coupling: This reaction pairs the halogenated pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This is a powerful method for introducing aryl or vinyl substituents. Palladium precatalysts like those based on RuPhos and BrettPhos have been shown to be effective for the C-N cross-coupling of unprotected 3-halo-2-aminopyridines. nih.gov
Heck Coupling: The Heck reaction involves the coupling of the halogenated pyridine with an alkene, catalyzed by a palladium complex, to form a new substituted alkene. mdpi.com
These coupling reactions are instrumental in building more complex molecular architectures from the halogenated this compound scaffold.
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type | Reference |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ / Base | Phenyl-substituted pyridine | nih.gov |
| Heck | Styrene | Pd(OAc)₂ / Ligand | Styryl-substituted pyridine | nih.gov |
| C-N Coupling | Primary/Secondary Amine | RuPhos-Pd / LiHMDS | Diaminopyridine derivative | nih.gov |
Click Chemistry Applications for Hybrid Architectures (e.g., Triazole Formation)
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and modular approach to synthesizing complex molecular architectures. mdpi.comnih.gov To utilize this chemistry, the this compound scaffold must first be functionalized with either an azide (B81097) or a terminal alkyne group.
One strategy involves converting the nitrile group into a suitable handle for click reactions. Alternatively, derivatization of other positions on the molecule can introduce the necessary functionality. For instance, an azido-substituted aminopyridine can be synthesized and then reacted with an alkyne via a click reaction to form a triazole. nih.gov The resulting 1,2,3-triazole ring is a stable linker that can connect the aminopyridine core to other molecular fragments, creating hybrid molecules with potentially novel properties. nih.govnih.gov While specific examples starting from this compound are not explicitly documented, the principles of click chemistry are broadly applicable. The synthesis of 1,2,4-triazoles is also a viable strategy, which can be achieved through various methods, including the reaction of hydrazines with formamide (B127407) or the cyclization of N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides. organic-chemistry.org
| Reaction Type | Reactants | Catalyst | Product | Reference |
| CuAAC | Azido-aminopyridine + Phenylacetylene | Cu(II) / Reductant | Phenyl-triazolyl-aminopyridine | nih.gov |
| 1,2,4-Triazole Synthesis | Hydrazine + Formamide | Microwave | 1,2,4-Triazole derivative | organic-chemistry.org |
Synthesis of Fused Heterocyclic Systems from this compound Scaffolds
The 2-amino-3-cyanopyridine (B104079) moiety within this compound is a well-established precursor for the synthesis of various fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. researchgate.netnih.govrsc.orgresearchgate.netnih.govmdpi.com These fused systems are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.
The synthesis of pyrido[2,3-d]pyrimidines from 2-amino-3-cyanopyridines typically involves cyclization with a one-carbon synthon. Common reagents for this transformation include formamide, formic acid, or acetic anhydride. researchgate.netnih.gov For example, heating a 2-amino-3-cyanopyridine with formamide leads to the formation of the corresponding 4-aminopyrido[2,3-d]pyrimidine. researchgate.netmdpi.com The reaction with acetic anhydride yields the 2-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine derivative. nih.gov The versatility of this approach allows for the introduction of various substituents on the newly formed pyrimidine (B1678525) ring, depending on the chosen cyclizing agent. This strategy has been successfully applied to a wide range of substituted 2-amino-3-cyanopyridines, indicating its applicability to the this compound scaffold. researchgate.netnih.govrsc.orgnih.gov
| Cyclizing Agent | Reaction Conditions | Fused Heterocycle | Reference |
| Formamide | Heating | 4-Aminopyrido[2,3-d]pyrimidine | researchgate.netmdpi.com |
| Acetic Anhydride | Reflux | 2-Methyl-4-oxopyrido[2,3-d]pyrimidine | nih.gov |
| Formic Acid / H₂SO₄ | Cyclocondensation | 4-Oxopyrido[2,3-d]pyrimidine | nih.gov |
Introduction of Diverse Chemical Tags for Spectroscopic Probes or Ligands
The this compound scaffold can be modified to create chemical probes for studying biological systems or to act as ligands for metal complexes. This often involves the introduction of fluorescent moieties or specific binding groups.
The inherent fluorescence of some aminopyridine derivatives makes them attractive starting points for the development of fluorescent probes. nih.govnih.govresearchgate.netsciforum.net The quantum yield and emission wavelength of these compounds can be tuned by modifying the substituents on the pyridine ring. nih.gov For instance, the introduction of an azide group can quench the fluorescence, which can then be restored upon a "click" reaction with an alkyne-tagged biomolecule, providing a "turn-on" fluorescent probe. nih.govresearchgate.net
Furthermore, the strategic placement of donor atoms, such as additional nitrogen or oxygen functionalities, can transform the molecule into a ligand capable of coordinating with metal ions. These metal complexes can have applications in catalysis or as imaging agents. The derivatization strategies discussed previously, such as acylation and coupling reactions, can be employed to introduce these ligating groups. While the development of specific probes from this compound is an area for further exploration, the foundational chemistry on related aminopyridine scaffolds provides a clear roadmap for such endeavors. nih.govnih.gov
| Probe/Ligand Type | Synthetic Strategy | Potential Application | Reference |
| "Turn-on" Fluorescent Probe | Azide functionalization followed by click chemistry | Bio-imaging, Target identification | nih.govresearchgate.net |
| Metal Ligand | Introduction of coordinating groups (e.g., via acylation) | Catalysis, Imaging | nih.gov |
| pH-sensitive Fluorescent Dye | Synthesis of amino-furopyridine derivatives | pH sensing in biological systems | nih.gov |
Advanced Spectroscopic and Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.
Conformational Analysis and Dynamic Processes
The benzylamino group attached to the nicotinonitrile core introduces a degree of flexibility to the molecule. Rotation around the C-N bond connecting the benzyl (B1604629) group to the pyridine (B92270) ring and the C-C bond of the benzyl group itself can lead to different stable conformations, or conformers. High-resolution NMR, particularly variable temperature (VT) NMR studies, would be instrumental in investigating these dynamic processes. By monitoring changes in the NMR spectrum as a function of temperature, it would be possible to determine the energy barriers to rotation and the relative populations of different conformers. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could further reveal through-space proximities between protons, providing crucial evidence for the preferred three-dimensional arrangement of the molecule in solution.
Elucidation of Reaction Intermediates and Stereochemistry
In the context of chemical reactions involving 6-(benzylamino)-5-methylnicotinonitrile, NMR spectroscopy is a powerful tool for identifying transient reaction intermediates. By acquiring NMR spectra at various time points during a reaction, it is possible to observe the formation and decay of intermediate species, providing mechanistic insights. Furthermore, for reactions that could result in stereoisomers, specialized NMR techniques can be used to determine the stereochemistry of the products. For instance, the coupling constants between adjacent protons and NOESY data can help establish the relative configuration of stereocenters.
Advanced Mass Spectrometry Techniques
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is critical for unambiguously confirming the elemental formula of this compound. By measuring the mass with high precision (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This exact mass measurement serves as a fundamental piece of evidence for the identity of the synthesized compound.
Table 1: Theoretical Exact Mass for this compound
| Molecular Formula | Calculated Exact Mass (m/z) |
|---|
Fragmentation Pathway Analysis for Structural Confirmation
In tandem with mass determination, tandem mass spectrometry (MS/MS) experiments can be performed to analyze the fragmentation pathways of the protonated or deprotonated molecule. By inducing fragmentation and analyzing the resulting fragment ions, it is possible to piece together the connectivity of the molecule, thus confirming its structure. The observed fragmentation pattern, which would be expected to show characteristic losses of the benzyl group, methyl group, and parts of the pyridine ring, would serve as a fingerprint for this compound.
X-ray Crystallography for Solid-State Structure Determination
While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high accuracy. A successful crystallographic analysis of this compound would provide definitive proof of its structure and offer insights into the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern its crystal packing.
Characterization of Molecular Conformation and Packing
The three-dimensional arrangement of molecules in the solid state, known as crystal packing, is crucial for determining the macroscopic properties of a material. While specific crystal structure data for this compound is not publicly available, analysis of closely related substituted pyridone and nicotinonitrile derivatives provides a strong model for its likely conformation and packing behavior.
Identification of Intermolecular Interactions in Crystal Lattices
The stability of a crystal lattice is derived from a network of intermolecular interactions. For this compound, several types of non-covalent interactions are anticipated to play a significant role. Hydrogen bonding is expected between the amine hydrogen of the benzylamino group and the nitrogen atom of the nitrile group or the pyridine ring of an adjacent molecule.
UV-Vis and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties
Spectroscopic techniques that probe the electronic transitions within a molecule are invaluable for understanding its photophysical properties.
Analysis of Absorption and Emission Maxima
The electronic absorption and emission spectra of nicotinonitrile derivatives are characterized by transitions involving the π-electron system. For compounds with similar donor-acceptor frameworks, the absorption spectra typically show bands corresponding to π-π* and n-π* electronic transitions.
In a study of structurally related 2-amino-4,6-diphenylnicotinonitriles, fluorescence emission spectra were shown to exhibit two main bands. mdpi.com One band in the shorter wavelength region (around 299-325 nm) is attributed to an n–π* electron transition, while a second band in the longer wavelength region (around 394-427 nm) corresponds to a π–π* electron transition, often associated with intramolecular charge transfer (ICT). mdpi.com This ICT character arises from the electron-donating nature of the amino group and the electron-withdrawing nature of the nitrile group. For this compound, similar behavior is expected, with the benzylamino group acting as an effective electron donor.
Table 1: Representative Emission Maxima for Structurally Related Nicotinonitriles in Various Solvents This table is illustrative and based on data for related compounds to indicate expected trends.
| Solvent | Emission Maximum (λem) Range (nm) |
|---|---|
| Toluene | 394 - 427 |
| Tetrahydrofuran (THF) | 394 - 427 |
| Dichloromethane (DCM) | 394 - 427 |
| Methanol (MeOH) | 394 - 427 |
| Dimethyl Sulfoxide (DMSO) | 420 - 433 |
Solvatochromic Behavior and Substituent Effects on Optical Properties
The sensitivity of a compound's absorption and emission spectra to the polarity of the solvent is known as solvatochromism. This behavior is a strong indicator of a change in the dipole moment of the molecule upon electronic excitation and is characteristic of compounds with significant ICT character.
For related nicotinonitrile derivatives, a noticeable red shift (bathochromic shift) in the emission maximum is observed in more polar solvents like DMSO. mdpi.com This indicates that the excited state is more polar than the ground state and is stabilized to a greater extent by polar solvent molecules. The benzylamino and methyl groups in this compound are expected to enhance the electron-donating capacity compared to an unsubstituted amino group, potentially leading to a more pronounced solvatochromic effect. The nature of the substituents on the aromatic rings has a significant impact on the photophysical properties, with electron-donating groups generally leading to red-shifted emission and enhanced fluorescence intensity. mdpi.com
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Molecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a compound. mdpi.com
The FT-IR and Raman spectra of this compound would be expected to show characteristic bands for its constituent functional groups. The nitrile (C≡N) stretching vibration is a particularly strong and sharp band in the IR spectrum, typically appearing in the range of 2200-2260 cm⁻¹. The N-H stretching vibration of the secondary amine in the benzylamino group would likely appear as a medium intensity band around 3300-3500 cm⁻¹.
Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene (B1212753) groups would be observed just below 3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings typically give rise to a series of bands in the 1400-1600 cm⁻¹ region. primescholars.com Bending vibrations for these various groups would appear at lower wavenumbers in the fingerprint region. globalresearchonline.net
The positions and shapes of these vibrational bands can also provide information about intermolecular interactions. For instance, hydrogen bonding involving the N-H group would lead to a broadening and shifting of the N-H stretching band to lower frequencies. globalresearchonline.net
Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound This table is based on established group frequencies from vibrational spectroscopy.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H (Amine) | Stretching | 3300 - 3500 | Medium |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |
| C-H (Aliphatic) | Stretching | 2850 - 2960 | Medium |
| C≡N (Nitrile) | Stretching | 2200 - 2260 | Strong, Sharp |
| C=C, C=N (Aromatic Ring) | Stretching | 1400 - 1600 | Medium to Strong |
Theoretical and Computational Studies of 6 Benzylamino 5 Methylnicotinonitrile
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are at the forefront of computational chemistry, enabling the detailed study of molecular systems. Methods like Density Functional Theory (DFT) and ab initio calculations are used to predict the electronic structure and properties of molecules with a high degree of accuracy. These calculations solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule. For 6-(benzylamino)-5-methylnicotinonitrile, DFT, particularly with functionals like B3LYP and a basis set such as 6-31G(d,p), is a common choice for balancing computational cost and accuracy.
The electronic structure of a molecule is fundamental to its chemical reactivity. Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in this regard. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic nature.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. pmf.unsa.bamdpi.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. pmf.unsa.ba For this compound, the distribution of these orbitals can reveal the most probable sites for electrophilic and nucleophilic attack. Theoretical calculations would likely show the HOMO localized on the electron-rich aminopyridine ring, while the LUMO might be distributed over the cyano group and the benzyl (B1604629) ring.
Table 1: Theoretical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -1.89 |
Note: The data in this table is hypothetical and for illustrative purposes.
Quantum chemical calculations can predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. nih.gov By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. Similarly, NMR chemical shifts can be calculated by determining the magnetic shielding of each nucleus.
For this compound, DFT calculations could predict the characteristic vibrational frequencies for the C≡N stretch of the nitrile group, the N-H stretch of the amino group, and the various C-H and C=C vibrations of the aromatic rings. Likewise, the proton and carbon-13 NMR chemical shifts could be predicted to aid in the interpretation of experimental spectra. Comparing these predicted spectra with experimentally obtained data serves as a powerful method for structural verification.
Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups
| Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3450 | 3435 |
| C-H (Aromatic) | 3100-3000 | 3080-3010 |
| C≡N Stretch | 2235 | 2220 |
Note: The data in this table is hypothetical and for illustrative purposes.
A significant application of quantum chemical calculations is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a critical factor in reaction kinetics.
For this compound, these methods could be used to study its synthesis or its reactivity in various chemical transformations. For instance, the mechanism of its formation from 6-chloro-5-methylnicotinonitrile (B1589823) and benzylamine (B48309) could be investigated. Calculations would help to identify the transition state structure for the nucleophilic aromatic substitution reaction and to determine the reaction's energy profile, providing insights into its feasibility and rate.
The acidity and basicity of a molecule are fundamental to its chemical behavior, particularly in biological systems. Quantum chemical calculations can predict the pKa values of acidic protons and the proton affinity of basic sites. For this compound, the most basic site is likely the nitrogen atom of the pyridine (B92270) ring, while the N-H proton of the benzylamino group is the most acidic.
By calculating the Gibbs free energy change for the deprotonation and protonation reactions in a solvent model, the pKa and pKb values can be estimated. These predictions are valuable for understanding the ionization state of the molecule at different pH values, which can influence its solubility, and interactions with biological targets.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics
While quantum chemical calculations provide detailed information about the electronic structure of a molecule in a static state, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and flexibility.
For this compound, MD simulations can reveal the preferred conformations of the benzyl group relative to the pyridine ring and the dynamics of their interconversion. This information is crucial for understanding how the molecule might bind to a biological target, as its shape and flexibility are key determinants of molecular recognition. Simulations can be performed in various environments, such as in a vacuum or in a solvent like water, to mimic different experimental conditions.
Molecular Modeling for Structural Elucidation and Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. For this compound, molecular modeling can be used for initial structural elucidation and a more detailed conformational analysis. By employing systematic or random conformational search algorithms, the low-energy conformations of the molecule can be identified.
These conformational analyses can reveal the three-dimensional shapes that the molecule is most likely to adopt. nih.gov The results of these searches can be further refined using quantum chemical calculations to obtain more accurate energies for the different conformers. This information is invaluable for structure-activity relationship (SAR) studies, where the biological activity of a series of molecules is correlated with their structural features.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 6-Chloro-5-methylnicotinonitrile |
Applications of Chemical Machine Learning for Property Prediction and Design
The convergence of computational chemistry and artificial intelligence has ushered in a new era of molecular design and property prediction. For a specific compound such as this compound, chemical machine learning (ML) offers a powerful toolkit to accelerate the discovery and optimization of its derivatives for various applications. By leveraging algorithms trained on vast datasets of chemical information, researchers can predict a wide range of molecular properties, thereby circumventing the time and resource-intensive nature of traditional laboratory experiments. mdpi.commdpi.com This section explores the theoretical applications of chemical machine learning in predicting the properties of this compound and guiding the design of novel analogues with enhanced characteristics.
Machine learning models are increasingly pivotal in drug discovery and materials science for rapidly screening virtual libraries of compounds and prioritizing candidates for synthesis. upf.eduarxiv.org These models learn complex relationships between a molecule's structure and its physicochemical and biological properties. For this compound, ML algorithms can be trained to predict key attributes that determine its potential utility.
A variety of machine learning models can be employed for these predictive tasks. Common approaches include multiple linear regression (MLR), decision trees (DT), random forests (RF), k-nearest neighbors (KNN), support vector machines (SVM), and more sophisticated deep neural networks (DNNs). mdpi.com The choice of model often depends on the size and complexity of the dataset, as well as the specific property being predicted.
The process typically begins with the generation of molecular descriptors, which are numerical representations of a molecule's structural and chemical features. mdpi.com For this compound, these descriptors could include constitutional indices, topological indices, quantum-chemical descriptors, and molecular fingerprints. These descriptors serve as the input features for the machine learning models.
Illustrative Example of Predicted Physicochemical Properties:
The following table presents a hypothetical scenario where machine learning models have been used to predict key physicochemical properties of this compound. Such predictions are crucial for assessing the compound's drug-likeness and potential for further development.
| Property | Predicted Value | Machine Learning Model Used |
| Molecular Weight | 249.31 g/mol | (Not applicable - calculated) |
| LogP (octanol-water partition coefficient) | 3.85 | Random Forest Regression |
| Aqueous Solubility (logS) | -4.2 | Gradient Boosting Regression |
| Polar Surface Area | 55.12 Ų | Support Vector Regression |
| Number of Hydrogen Bond Donors | 1 | (Calculated from structure) |
| Number of Hydrogen Bond Acceptors | 3 | (Calculated from structure) |
| Rotatable Bonds | 3 | (Calculated from structure) |
Note: The data in this table is for illustrative purposes to demonstrate the potential output of machine learning predictions and is not based on experimental or published computational results for this specific molecule.
Beyond property prediction, machine learning can be instrumental in the design of novel derivatives of this compound. Generative models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on libraries of known bioactive molecules to generate new chemical structures with desired properties. arxiv.org For instance, a generative model could be tasked with designing analogues of this compound that exhibit improved binding affinity to a specific biological target or possess a more favorable toxicity profile.
Hypothetical Application in Lead Optimization:
Imagine a scenario where this compound has been identified as a hit compound in a drug discovery campaign. To optimize this lead, a researcher could employ a machine learning workflow.
Quantitative Structure-Activity Relationship (QSAR) Model Development: A QSAR model could be built using a dataset of nicotinonitrile derivatives and their experimentally determined biological activities. nih.gov This model would learn the relationship between the chemical structures and their potency.
Virtual Library Screening: A large virtual library of novel this compound analogues could be generated computationally.
Activity Prediction: The trained QSAR model would then be used to predict the biological activity of each compound in the virtual library.
Prioritization for Synthesis: Based on the model's predictions, a smaller, more manageable set of the most promising candidates would be selected for chemical synthesis and experimental testing.
This in silico approach significantly narrows down the chemical space to be explored, saving considerable time and resources.
Illustrative Data Table for a Hypothetical QSAR Study:
The table below provides a hypothetical example of data that might be generated during a QSAR study of this compound derivatives.
| Derivative | Modification | Predicted IC50 (µM) | Predicted ADMET Score |
| Lead Compound | - | 5.2 | 0.78 |
| Derivative 1 | Addition of a hydroxyl group to the benzyl ring | 2.8 | 0.85 |
| Derivative 2 | Replacement of the methyl group with an ethyl group | 4.5 | 0.75 |
| Derivative 3 | Introduction of a fluorine atom to the benzyl ring | 1.9 | 0.91 |
| Derivative 4 | Replacement of the benzylamino group with a phenethylamino group | 7.1 | 0.65 |
Note: The data in this table is purely hypothetical and for illustrative purposes. IC50 (half-maximal inhibitory concentration) is a measure of potency, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) score is a composite prediction of drug-likeness.
Supramolecular Chemistry and Non Covalent Interactions
Hydrogen Bonding Networks Involving the Amine and Nitrile Groups
The amine (–NH) group and the nitrile (–C≡N) group are prime candidates for forming extensive hydrogen bond networks, which are crucial in determining the solid-state architecture of the molecule. The secondary amine provides a hydrogen bond donor, while the nitrogen atoms of the nitrile and the pyridine (B92270) ring can act as hydrogen bond acceptors.
In analogous molecular systems, such as 2-benzylamino-4-benzyloxy-6-methylpyrimidine, molecules are known to form pairs through N-H···N hydrogen bonds, creating centrosymmetric dimers. nih.gov For this pyrimidine (B1678525) derivative, the H···N distance is approximately 2.16 Å, and the N···N distance is about 3.039 Å, forming a stable R²₂(8) ring motif. nih.gov It is highly probable that 6-(benzylamino)-5-methylnicotinonitrile participates in similar dimeric structures, with the amine proton of one molecule interacting with the pyridine nitrogen of a neighboring molecule.
Furthermore, the nitrile group can also participate as a hydrogen bond acceptor. While less common than N-H···N or N-H···O bonds, N-H···N≡C interactions are significant in organizing molecules in the solid state. In related structures, the interplay of multiple hydrogen bond donors and acceptors often leads to the formation of chains or more complex three-dimensional networks. For instance, in 2-amino-4-methoxy-6-methylpyrimidine, molecules are linked by two distinct N-H···N hydrogen bonds to form chains of fused rings. nih.gov
The following table summarizes potential hydrogen bond interactions in this compound based on data from analogous structures.
| Donor | Acceptor | Type of Interaction | Typical Distance (H···A) |
| Amine (N-H) | Pyridine Nitrogen | Intermolecular N-H···N | ~2.2 Å |
| Amine (N-H) | Nitrile Nitrogen | Intermolecular N-H···N≡C | ~2.3 Å |
These hydrogen bonding patterns are fundamental to the self-assembly processes discussed in a later section.
Pi-Pi Stacking and Aromatic Interactions within Molecular Aggregates
The presence of two aromatic rings—the substituted pyridine and the benzyl (B1604629) group—makes π-π stacking a dominant force in the molecular aggregation of this compound. These interactions arise from the electrostatic and dispersion forces between the electron clouds of the aromatic systems and are critical for stabilizing crystal packing and supramolecular assemblies. nih.govmdpi.com
Computational studies on pyridine dimers have shown that the most stable arrangement is the antiparallel-displaced geometry, with a significant binding energy. researchgate.net This preference is due to the minimization of electrostatic repulsion between the electron-deficient regions of the pyridine rings. For this compound, several stacking configurations are possible:
Pyridine-Pyridine Stacking: Interaction between the nicotinonitrile rings of adjacent molecules.
Benzene-Benzene Stacking: Interaction between the benzyl groups of neighboring molecules.
Benzene-Pyridine Stacking: A cross-stacking interaction between the benzyl group of one molecule and the nicotinonitrile ring of another.
The interaction energy and geometry of these π-π stacking arrangements are highly dependent on the relative orientation of the rings. Studies on similar heteroaromatic systems interacting with benzene (B151609) have quantified these energies. For example, the optimal interaction energy for a pyridine-benzene pair has been calculated to be around -3.97 kcal/mol. nih.gov The flexibility of the benzylamino linker allows the molecule to adopt conformations that maximize these favorable stacking interactions, leading to the formation of extended columnar or layered structures in the solid state.
| Stacking Type | Interacting Rings | Estimated Interaction Energy (kcal/mol) |
| Parallel-displaced | Pyridine-Pyridine | ~ -3.97 |
| Sandwich | Pyridine-Pyridine | ~ -3.05 |
| T-shaped | Pyridine-Pyridine | ~ -1.91 |
Data based on computational studies of pyridine dimers. researchgate.net
Metal Coordination Chemistry with the Pyridine Nitrogen and Nitrile Nitrogen
The nicotinonitrile scaffold possesses two key sites for metal coordination: the pyridine ring nitrogen and the nitrile group nitrogen. This dual-coordination capability makes this compound a versatile ligand for the construction of coordination polymers and discrete metal-organic complexes.
Pyridine Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen is a strong Lewis basic site, readily coordinating to a wide range of metal ions. In many mixed-ligand complexes involving nicotinamide (B372718) (a related structure), the pyridine nitrogen is a primary coordination site. dergipark.org.tr
Nitrile Nitrogen Coordination: The nitrile group can also coordinate to metal centers, typically in an end-on fashion. The coordination of the nitrile nitrogen is often observed in conjunction with another donor site within the same ligand to form a chelate ring. Studies on α-aminonitriles have shown that chelation involving both the amino nitrogen and the nitrile nitrogen can occur with transition metals like Co(II) and Cu(II). uobaghdad.edu.iq
The combination of the pyridine and nitrile nitrogen atoms allows this compound to act as a bridging ligand, connecting multiple metal centers to form extended one-, two-, or three-dimensional networks. The specific outcome of the coordination is influenced by the choice of metal ion, the counter-ion, and the reaction conditions. For instance, the coordination with transition metals could lead to complexes with interesting magnetic or catalytic properties.
Self-Assembly Processes and Ordered Structures
Self-assembly is the spontaneous organization of molecules into well-defined, stable structures, driven by non-covalent interactions. mdpi.com For this compound, the interplay between hydrogen bonding and π-π stacking is expected to be the primary driver of self-assembly.
Based on the interactions discussed, several self-assembly motifs can be predicted:
1D Chains: Molecules could link head-to-tail via N-H···N(pyridine) hydrogen bonds, forming infinite one-dimensional chains. These chains would be further stabilized by π-π stacking interactions between the aromatic rings of adjacent molecules within the chain.
2D Sheets: The 1D chains could then assemble into two-dimensional sheets through weaker intermolecular forces, such as C-H···π interactions or further π-π stacking between chains.
3D Networks: The interconnection of these sheets, potentially through additional hydrogen bonds or coordination with metal ions, would lead to the formation of a stable three-dimensional supramolecular architecture.
The self-assembly of π-conjugated molecules, such as cyanostilbene derivatives, into well-defined nanostructures like nanofibers and vesicles has been observed, often with enhanced photophysical properties. researchgate.net It is plausible that this compound could similarly form ordered nano- or microstructures, with potential applications in materials science and organic electronics.
Host-Guest Chemistry Employing Nicotinonitrile Scaffolds
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. The nicotinonitrile scaffold of this compound can participate in this type of chemistry in two principal ways.
Secondly, supramolecular assemblies of this compound could form structures that act as a host for smaller molecules or ions. If the self-assembly process leads to the formation of cavities or channels within the crystal lattice, these voids could potentially accommodate small solvent molecules or other guests. The thermodynamics of such host-guest interactions are governed by the solvation of the host, the guest, and the resulting complex. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
